N-(1-methanesulfonylpropan-2-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methanesulfonylpropan-2-ylidene)hydroxylamine is an organic compound with the molecular formula C4H9NO3S. It is known for its applications in organic synthesis and as an intermediate in various chemical reactions. This compound is characterized by its unique structure, which includes a methanesulfonyl group and a hydroxylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-methanesulfonylpropan-2-ylidene)hydroxylamine can be synthesized through the reaction of methanesulfonyl chloride with hydroxylamine under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar reaction conditions but with optimized parameters to enhance efficiency and scalability. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products .
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonylpropan-2-ylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(1-methanesulfonylpropan-2-ylidene)hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonylpropan-2-ylidene)hydroxylamine involves its ability to act as a nucleophile or electrophile in chemical reactions. The methanesulfonyl group enhances its reactivity, allowing it to participate in various transformations. The hydroxylamine moiety can form stable intermediates with transition metals, facilitating catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- N-(pentan-2-ylidene)hydroxylamine
- N-(1,1-dimethoxypropan-2-ylidene)hydroxylamine
- 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide
Uniqueness
N-(1-methanesulfonylpropan-2-ylidene)hydroxylamine is unique due to its methanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in specific synthetic applications where enhanced reactivity is required .
Properties
IUPAC Name |
N-(1-methylsulfonylpropan-2-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c1-4(5-6)3-9(2,7)8/h6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETAEKNSVXRJPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.